molecular formula C10H19N5O B11736867 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11736867
M. Wt: 225.29 g/mol
InChI Key: XNQZHSKMHGVADJ-UHFFFAOYSA-N
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Description

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole-derived carboxamide characterized by a 1-methyl-substituted pyrazole core, a 4-amino group, and a carboxamide side chain linked to a 3-(dimethylamino)propyl moiety.

The compound is synthesized via carbodiimide-mediated coupling reactions, as exemplified by methods for analogous pyrazole carboxamides. For instance, 1,5-diarylpyrazole-3-carboxylic acids are activated using reagents like EDCI and HOBT, followed by condensation with amines such as N-benzylhydroxylamine .

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)9-8(11)7-15(3)13-9/h7H,4-6,11H2,1-3H3,(H,12,16)

InChI Key

XNQZHSKMHGVADJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related pyrazole carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₂₂N₆O* 254.33 1-methyl, 4-amino, 3-carboxamide (N-linked 3-(dimethylamino)propyl)
4-Amino-1-ethyl-N-[3-(3-methylpyrazolyl)propyl]-1H-pyrazole-5-carboxamide C₁₃H₂₀N₆O 276.34 1-ethyl, 4-amino, 5-carboxamide (N-linked propyl with 3-methylpyrazole)
4-Amino-N-[3-(dimethylamino)propyl]-1-(trifluoroethyl)-1H-pyrazole-3-carboxamide C₁₁H₁₈F₃N₅O 293.29 1-trifluoroethyl, 4-amino, 3-carboxamide (N-linked dimethylaminopropyl)
4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide C₈H₁₄N₄O 182.22 1-methyl, 4-amino, 5-propyl, 3-carboxamide

*Note: The target compound’s molecular formula is inferred from structural analogs and substituent analysis.

Key Observations:

Substituent Effects on Molecular Weight: The trifluoroethyl group in ’s compound increases molecular weight (293.29 g/mol) due to fluorine’s high atomic mass. The dimethylaminopropyl group in the target compound contributes to a higher molecular weight (254.33 g/mol) compared to simpler substituents like propyl (182.22 g/mol, ).

Solubility and Reactivity: The 3-(dimethylamino)propyl group in the target compound likely enhances aqueous solubility via tertiary amine protonation, unlike the hydrophobic trifluoroethyl () or propyl () groups. The electron-withdrawing trifluoroethyl group () may reduce carboxamide nucleophilicity compared to the target compound’s dimethylaminopropyl side chain.

Computational and Structural Analysis

  • Crystallography: While SHELXL () is used for refining pyrazole derivative crystal structures, the target’s flexible dimethylaminopropyl group may complicate crystallization compared to rigid analogs (e.g., ).

Biological Activity

4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H21N5OC_{11}H_{21}N_{5}O, with a molecular weight of approximately 239.32 g/mol. The structure features a pyrazole ring, which is pivotal in its biological interactions. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC11H21N5OC_{11}H_{21}N_{5}O
Molecular Weight239.32 g/mol
CAS Number1486920-15-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Enzyme Inhibition

This compound has been identified as a significant inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for the citric acid cycle and electron transport chain. In laboratory studies, it demonstrated over 90% inhibition of SDH at concentrations of 100 μg/mL against fungi such as Alternaria solani . This inhibition can disrupt cellular respiration in certain pathogens, suggesting potential applications in antifungal therapies.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of pyrazole compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects . One study reported that certain pyrazole derivatives inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, which is critical for cancer cell proliferation .

Mechanistic Studies

Molecular docking simulations have elucidated the binding interactions of this compound with target proteins. The docking studies indicated that hydrogen bonding and π-π stacking interactions play significant roles in its binding affinity to proteins involved in cancer progression and inflammation . The specific binding poses suggest that modifications to the compound's structure could enhance its efficacy against cancer cells.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Inhibition of Tubulin Polymerization : A derivative was shown to effectively inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Anti-inflammatory Activity : Some pyrazole derivatives demonstrated the ability to inhibit inflammatory cytokines such as TNF-alpha, suggesting a role in treating autoimmune conditions .
  • Antioxidant Properties : Certain studies indicated that related compounds exhibited antioxidant activity, which could be beneficial in reducing oxidative stress associated with various diseases .

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